![molecular formula C17H13N3O3 B2578406 Methyl 2-(quinoxaline-6-carboxamido)benzoate CAS No. 851269-92-6](/img/structure/B2578406.png)
Methyl 2-(quinoxaline-6-carboxamido)benzoate
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound. It’s a colorless oil that melts just above room temperature . Quinoxaline derivatives are used as dyes, pharmaceuticals, and antibiotics such as olaquindox, carbadox, echinomycin, levomycin, and actinoleutin .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis
Quinoxalines have been used in various chemical reactions. For example, they have been used as reagents for the synthesis of biologically important condensed derivatives .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder whose melting point is 29–30 °C . Its molecular formula is C8H6N2 .Scientific Research Applications
Antibacterial Activity
Methyl 2-(quinoxaline-6-carboxamido)benzoate and its derivatives have demonstrated promising antibacterial properties. In a study, fluoro-substituted, phenethyl groups, oxygenated cyclic, and aliphatic derivatives exhibited good inhibition against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . The electronegative group on the quinoxaline moiety enhances antibacterial efficacy.
Antiviral Properties
Given the broad spectrum of quinoxaline-based compounds, further research could explore whether Methyl 2-(quinoxaline-6-carboxamido)benzoate exhibits antiviral activity. Quinoxalines have been studied as potential antiviral agents .
Mechanism of Action
Safety and Hazards
Future Directions
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Therefore, the development of new quinoxaline derivatives could lead to new treatments for various diseases.
properties
IUPAC Name |
methyl 2-(quinoxaline-6-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-23-17(22)12-4-2-3-5-13(12)20-16(21)11-6-7-14-15(10-11)19-9-8-18-14/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRELQMWRCNLCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(quinoxaline-6-carboxamido)benzoate |
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